molecular formula C17H20O6 B1431217 Mycophenolic acid lactone CAS No. 26675-76-3

Mycophenolic acid lactone

Cat. No.: B1431217
CAS No.: 26675-76-3
M. Wt: 320.3 g/mol
InChI Key: GNWIDHOJWGSPTK-UHFFFAOYSA-N
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Description

Mycophenolic acid lactone is a derivative of mycophenolic acid, a phthalide-containing compound known for its immunosuppressive properties. Mycophenolic acid was first discovered by Bartolomeo Gosio in 1893 and has since been used in various medical applications, particularly in organ transplantation to prevent rejection . The lactone form of mycophenolic acid retains many of the parent compound’s biological activities and is of significant interest in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid lactone typically involves the lactonization of mycophenolic acid. This process can be catalyzed by various reagents, including acids and enzymes. One common method involves the use of a natural fusion of a cytochrome P450 and a hydrolase, which facilitates the hydroxylation and subsequent lactonization of the compound .

Industrial Production Methods: Industrial production of this compound often starts with the fermentation of Penicillium species to produce mycophenolic acid. The acid is then purified and subjected to chemical or enzymatic lactonization to yield the lactone form. This process ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Mycophenolic acid lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mycophenolic acid lactone has a wide range of applications in scientific research:

Mechanism of Action

Mycophenolic acid lactone exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a depletion of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes. As a result, the compound suppresses the immune response, making it effective in preventing organ rejection and treating autoimmune diseases .

Comparison with Similar Compounds

Uniqueness: Mycophenolic acid lactone is unique due to its specific inhibition of IMPDH and its potent immunosuppressive effects. Unlike other similar compounds, it has a well-defined mechanism of action and a broad range of applications in medicine and research .

Properties

IUPAC Name

7-hydroxy-5-methoxy-4-methyl-6-[2-(2-methyl-5-oxooxolan-2-yl)ethyl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWIDHOJWGSPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26675-76-3
Record name Mycophenolic acid lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026675763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (RS)-7-hydroxy-5-methoxy-4-methyl-6-[2-(5-methyl-2-oxo-tetrahydrofuran-5-yl)-ethyl]-3H-isobenzofuranyl-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLIC ACID LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G65AZF394V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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